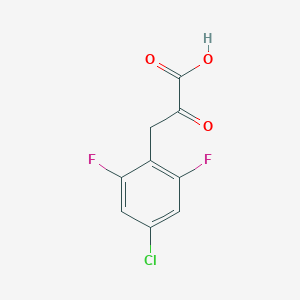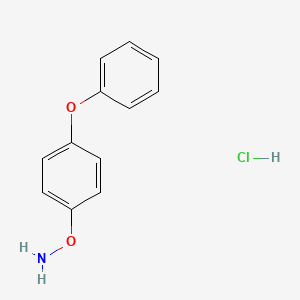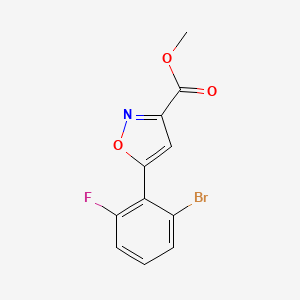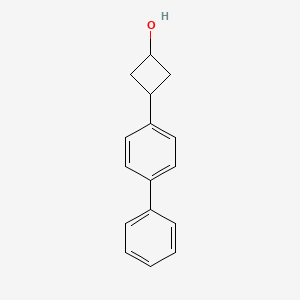
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a macrocyclic compound with the molecular formula C15H29NO2S4 and a molecular weight of 383.66 g/mol . This compound is characterized by its four sulfur atoms and one nitrogen atom within a 15-membered ring structure. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Wirkmechanismus
The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .
Vergleich Mit ähnlichen Verbindungen
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane can be compared with other macrocyclic compounds, such as:
1,4,7,10-tetraazacyclododecane (DOTA): DOTA is widely used in medical imaging and therapy due to its ability to form stable complexes with a variety of metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: This compound has a similar macrocyclic structure but contains oxygen atoms instead of sulfur, affecting its chelation properties.
The uniqueness of this compound lies in its sulfur-rich structure, which provides distinct chelation properties compared to oxygen or nitrogen-containing macrocycles.
Eigenschaften
Molekularformel |
C15H29NO2S4 |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate |
InChI |
InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3 |
InChI-Schlüssel |
KIKFXCZQUGTISV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)




![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)






![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
